molecular formula C9H12N4OS B13639815 3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

3-(2-(4-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

Cat. No.: B13639815
M. Wt: 224.29 g/mol
InChI Key: LTBYCIBXKKNOOE-UHFFFAOYSA-N
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Description

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a thiazole ring, and an amino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1H-pyrazole with ethyl bromoacetate to form an intermediate, which is then reacted with 4-methylthiazol-2(3H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the pyrazole and thiazole rings can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole and thiazole rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Uniqueness

3-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one is unique due to its combination of pyrazole and thiazole rings, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

IUPAC Name

3-[2-(4-aminopyrazol-1-yl)ethyl]-4-methyl-1,3-thiazol-2-one

InChI

InChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)3-2-12-5-8(10)4-11-12/h4-6H,2-3,10H2,1H3

InChI Key

LTBYCIBXKKNOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=O)N1CCN2C=C(C=N2)N

Origin of Product

United States

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